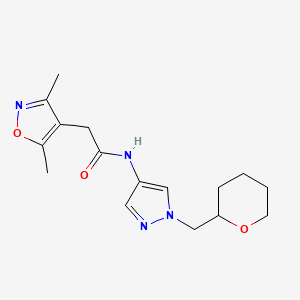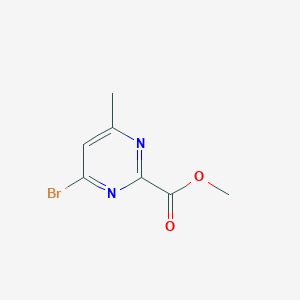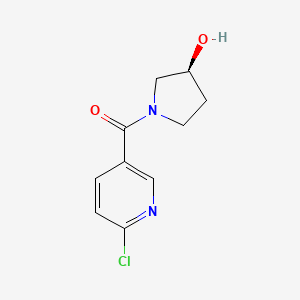
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, commonly known as 3-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylic acid, is a versatile organic compound with a wide range of applications across many scientific fields. It is a colorless solid that can be synthesized via a number of methods and is a key intermediate in the synthesis of a variety of compounds. In addition to its synthetic applications, 3-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylic acid has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.
Scientific Research Applications
Binding Energy Studies and Functional Group Analysis
Research by Jansen and van Bekkum (1995) delves into the binding energy of various functional groups on activated carbon, including pyrrolidine and pyridine derivatives. This study provides insights into the chemical properties and potential applications of compounds like "(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol" in materials science, particularly in the context of activated carbon's surface chemistry (Jansen & van Bekkum, 1995).
Catalysis and Organic Synthesis
Singh, Singh, and Singh (2009) explore the synthesis and structure of half-sandwich complexes with seleno and thio derivatives of pyrrolidine, highlighting their application as catalysts for organic reactions. This research could indicate the potential catalytic applications of pyrrolidine derivatives, including "(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol," in facilitating various organic transformations (Singh, Singh, & Singh, 2009).
Structural and Crystallographic Studies
Moustafa and Girgis (2007) provide structural insights into pyridine derivatives through X-ray crystallography, offering valuable information on the molecular configuration and potential intermolecular interactions of compounds similar to "(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol." Such studies are crucial for understanding the material properties and designing new molecules with desired characteristics (Moustafa & Girgis, 2007).
Pyrrole and Derivative Chemistry
Anderson and Liu (2000) discuss the chemistry of pyrrole and its derivatives, highlighting their significance in biological molecules and synthetic applications. This research could shed light on the broader implications of pyrrolidine derivatives in biological systems and their potential utility in synthetic chemistry (Anderson & Liu, 2000).
Antimicrobial Activities and DNA Interaction Studies
Evecen et al. (2017) investigate the antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine, providing a foundation for understanding how pyridine derivatives, including "(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol," might interact with biological systems and their potential applications in medicinal chemistry (Evecen, Kara, İdil, & Tanak, 2017).
properties
IUPAC Name |
(6-chloropyridin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)
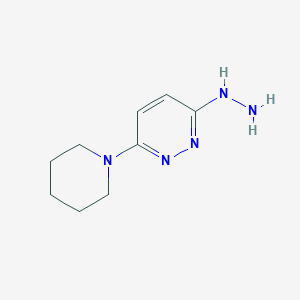
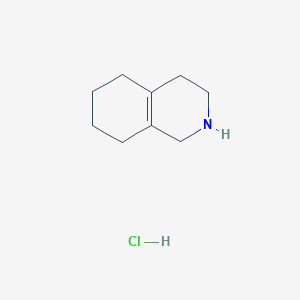
![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)
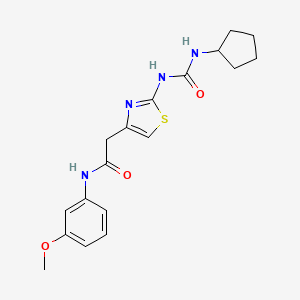
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
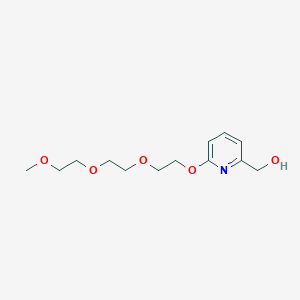
![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)
